4-(acridin-9-ylamino)benzonitrile
Description
Structure
3D Structure
Properties
CAS No. |
75775-89-2 |
|---|---|
Molecular Formula |
C20H13N3 |
Molecular Weight |
295.3 g/mol |
IUPAC Name |
4-(acridin-9-ylamino)benzonitrile |
InChI |
InChI=1S/C20H13N3/c21-13-14-9-11-15(12-10-14)22-20-16-5-1-3-7-18(16)23-19-8-4-2-6-17(19)20/h1-12H,(H,22,23) |
InChI Key |
XZMCHEMFDIMFEK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NC4=CC=C(C=C4)C#N |
Origin of Product |
United States |
Synthetic Methodologies for 4 Acridin 9 Ylamino Benzonitrile and Its Structural Analogs
Established Synthetic Routes to 9-Aminoacridine (B1665356) Scaffolds
The journey to 4-(acridin-9-ylamino)benzonitrile and its analogs commences with the synthesis of the foundational 9-aminoacridine tricycle. Over the years, chemists have developed both classical multi-step procedures and more streamlined one-pot strategies to achieve this.
Multi-Step Approaches from Precursors
Traditional methods for constructing the acridine (B1665455) framework often involve a sequence of reactions, starting from readily available precursors. Two of the most historically significant methods are the Ullmann condensation and the Bernthsen acridine synthesis.
The Ullmann condensation typically involves the reaction of an anthranilic acid derivative with an aryl halide in the presence of a copper catalyst. For the synthesis of the acridine core, N-phenylanthranilic acid is a key intermediate. This intermediate can be prepared by the Ullmann condensation of o-chlorobenzoic acid and aniline (B41778). pharmaguideline.comresearchgate.net Subsequent cyclization of N-phenylanthranilic acid, often using dehydrating agents like phosphorus oxychloride (POCl₃) or sulfuric acid, yields the corresponding acridone (B373769). pharmaguideline.comnih.gov The acridone is then converted to the more reactive 9-chloroacridine (B74977) by treatment with a chlorinating agent such as POCl₃. pharmaguideline.comorgsyn.org Finally, nucleophilic substitution of the chlorine atom at the 9-position with an amine provides the 9-aminoacridine scaffold. orgsyn.org
The Bernthsen acridine synthesis , first reported in the late 19th century, offers a more direct route by condensing a diarylamine with a carboxylic acid or its anhydride (B1165640) in the presence of a Lewis acid catalyst, typically zinc chloride, at high temperatures (200-270 °C). pharmaguideline.comnih.govwikipedia.orgptfarm.pl While effective, this method often requires harsh reaction conditions and can result in lower yields. wikipedia.org The use of polyphosphoric acid has been explored as an alternative, allowing for lower reaction temperatures, albeit sometimes with compromised yields. wikipedia.org
A general representation of these classical multi-step syntheses is outlined below:
| Reaction Name | Starting Materials | Key Intermediates | Reagents | Ref. |
| Ullmann Condensation Route | o-Chlorobenzoic acid, Aniline | N-Phenylanthranilic acid, Acridone, 9-Chloroacridine | Cu catalyst, POCl₃ | pharmaguideline.comresearchgate.net |
| Bernthsen Acridine Synthesis | Diphenylamine (B1679370), Carboxylic acid | - | ZnCl₂ or Polyphosphoric acid | nih.govwikipedia.orgptfarm.pl |
One-Pot Synthetic Strategies for Acridine Derivatives
In a move towards greater efficiency and sustainability, one-pot synthetic strategies have gained prominence. These methods circumvent the need for isolating intermediates, thereby reducing reaction time, solvent usage, and purification steps. One-pot syntheses of 9-aminoacridine derivatives often start from the readily accessible 9-chloroacridine. iucc.ac.ilgoogle.com These reactions typically involve the direct treatment of 9-chloroacridine with a variety of amines in a suitable solvent. orgsyn.orgiucc.ac.il The reactivity of 9-chloroacridine towards nucleophilic substitution at the 9-position is high due to the electron-withdrawing nature of the acridine ring system. pharmaguideline.com
Functionalization and Derivatization Strategies at the Acridine C-9 Position
With the 9-aminoacridine scaffold in hand, the next critical step is the introduction of the desired substituents at the C-9 amino group. This section focuses on the attachment of the benzonitrile (B105546) moiety and the incorporation of other functional groups to modulate the properties of the final compound.
Attachment of Benzonitrile and Related Phenyl Moieties
The introduction of the 4-aminobenzonitrile (B131773) moiety to the 9-position of the acridine ring is most commonly achieved through a nucleophilic aromatic substitution (SNAr) reaction. In this reaction, 9-chloroacridine serves as the electrophile and 4-aminobenzonitrile acts as the nucleophile. youtube.comnih.govmdpi.comnih.gov The reaction is typically carried out in a polar aprotic solvent at elevated temperatures. The electron-deficient nature of the C-9 position of the acridine ring facilitates the attack by the amine. pharmaguideline.com
| Electrophile | Nucleophile | Typical Reaction Conditions | Product |
| 9-Chloroacridine | 4-Aminobenzonitrile | Heat, Polar aprotic solvent (e.g., DMF) | This compound |
Incorporation of Electron-Withdrawing and Electron-Donating Groups
To explore the structure-activity relationships of this compound analogs, researchers have systematically introduced various electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) onto the phenyl ring. The synthesis of these derivatives generally follows the same SNAr methodology, utilizing substituted anilines in place of 4-aminobenzonitrile. The presence of EWGs on the aniline can sometimes affect its nucleophilicity, potentially requiring adjustments to the reaction conditions. Conversely, EDGs can enhance the nucleophilicity of the aniline.
| Acridine Precursor | Aniline Derivative | Substituent Type | Representative Product |
| 9-Chloroacridine | 4-Nitroaniline | Electron-Withdrawing | N-(4-Nitrophenyl)acridin-9-amine |
| 9-Chloroacridine | 4-Methoxyaniline | Electron-Donating | N-(4-Methoxyphenyl)acridin-9-amine |
| 9-Chloroacridine | 4-Chloroaniline | Electron-Withdrawing | N-(4-Chlorophenyl)acridin-9-amine |
Conjugation with Biomolecular Fragments (e.g., Amino Acids, Peptides)
To enhance the biological targeting and pharmacokinetic properties of acridine-based compounds, they are often conjugated with biomolecules such as amino acids and peptides. The synthesis of these conjugates typically employs solid-phase peptide synthesis (SPPS) methodologies. nih.govnih.govkennesaw.eduyoutube.comyoutube.com In a common approach, an amino acid or a peptide is first assembled on a solid support. kennesaw.eduyoutube.com Subsequently, a derivative of 9-aminoacridine, often a carboxylic acid-functionalized version, is coupled to the N-terminus of the resin-bound peptide or amino acid. nih.gov Alternatively, a pre-formed acridine-amino acid conjugate can be used as a building block in the SPPS. nih.gov Cleavage from the resin then affords the desired acridine-biomolecule conjugate.
A general scheme for the solid-phase synthesis of an acridine-peptide conjugate is as follows:
Resin Loading: The C-terminal amino acid of the desired peptide is attached to a solid support (e.g., Rink amide resin). kennesaw.edu
Peptide Elongation: The peptide chain is extended by sequential coupling of Fmoc-protected amino acids. kennesaw.eduyoutube.com
Acridine Coupling: An appropriately functionalized acridine derivative (e.g., 9-carboxyacridine) is coupled to the N-terminus of the peptide. nih.gov
Cleavage and Deprotection: The conjugate is cleaved from the resin, and all protecting groups are removed to yield the final product. kennesaw.edu
This modular approach allows for the synthesis of a diverse library of acridine-peptide conjugates with varying peptide sequences. nih.govnih.gov
Advanced Synthetic Techniques for Library Generation
Traditional synthetic methods for acridines, such as the Bernthsen or Ullmann syntheses, often involve harsh conditions and may not be suitable for creating large, diversified libraries. nih.govptfarm.pl Consequently, researchers have adopted more advanced and efficient methodologies.
Combinatorial chemistry provides a powerful platform for the rapid synthesis of a large number of distinct but structurally related molecules. This approach is particularly valuable for generating libraries of acridine derivatives to screen for biological activity.
One key strategy involves a modular or "one-pot" synthesis, which simplifies the creation of diverse acridines by avoiding the isolation of intermediates. chemistryviews.org For instance, a method developed by Yu-Mei Lin and colleagues utilizes the photo-excitation of o-alkyl nitroarenes combined with a copper-mediated cascade annulation. chemistryviews.org This process allows for the construction of the acridine core from readily available precursors, enabling the easy incorporation of various substituents to generate a wide range of unsymmetrical and multi-substituted derivatives. chemistryviews.org
Solid-phase synthesis (SPS) is another cornerstone of combinatorial chemistry that has been applied to acridine derivatization. Using supports like Rink Amide or Cl-Trt resins, functional groups such as amino acids or fluorescent tags can be attached to the acridine scaffold. vulcanchem.com This method is highly efficient for producing conjugates, for example, by coupling a pre-formed acridine derivative with a protected amino acid on the resin, achieving high yields for the final products. vulcanchem.com Such combinatorial approaches have been instrumental in studies exploring the synergistic effects of novel acridone derivatives with existing drugs. nih.gov
Table 1: Comparison of Synthetic Approaches for Acridine Library Generation
| Synthetic Approach | Key Features | Advantages | Typical Starting Materials |
|---|---|---|---|
| Modular Cascade Synthesis | One-pot reaction combining photo-excitation and copper-mediated annulation. chemistryviews.org | Simplifies synthesis, expands structural diversity, avoids harsh conditions. chemistryviews.org | o-alkyl nitroarenes, o-nitroaryl boronic acids, alkyl halides. chemistryviews.org |
| Solid-Phase Synthesis (SPS) | Acridine scaffold is attached to a solid resin support for subsequent reactions. vulcanchem.com | High-throughput capability, simplified purification, high yields. vulcanchem.com | 9-anilinoacridines, Fmoc-protected amino acids, Rink Amide resin. vulcanchem.com |
| Bernthsen Synthesis | Condensation of a diphenylamine with a carboxylic acid using a Lewis acid catalyst. nih.govresearchgate.net | A classic, well-established method for 9-substituted acridines. nih.gov | Diphenylamine, carboxylic acids, zinc chloride. nih.gov |
"Click" chemistry refers to a class of reactions that are rapid, high-yielding, and highly specific, occurring under mild, often aqueous, conditions. organic-chemistry.orgyoutube.com These characteristics make it an ideal tool for the derivatization of complex molecules like acridines.
The most prominent example of click chemistry is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). organic-chemistry.orgnih.gov This reaction forms a stable 1,2,3-triazole ring by joining a terminal alkyne and an azide (B81097). In the context of acridine synthesis, one part of the final molecule (e.g., the acridine core) can be functionalized with an alkyne group, while the other part (a side chain or another bioactive molecule) bears an azide. The CuAAC reaction then "clicks" them together. This method has been used to synthesize acridine-porphyrin conjugates and platinum-acridine anticancer agents. nih.govnih.gov
A significant advantage of click chemistry is its orthogonality; the azide and alkyne groups react selectively with each other without interfering with other functional groups present in the molecule. nih.gov This allows for precise chemical modifications. For applications in biological systems where copper toxicity is a concern, a catalyst-free version known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) can be used. nih.gov
Orthogonal reactions are fundamental to building complex molecular architectures. For instance, a synthetic route might involve an initial nucleophilic aromatic substitution to form the core anilinoacridine, followed by a subsequent, non-interfering click reaction to attach a targeting moiety or a fluorescent probe. vulcanchem.comnih.gov
Purification and Spectroscopic Characterization Methods for Structural Confirmation
The synthesis of any chemical compound must be followed by rigorous purification and structural confirmation to ensure its identity and purity, which is especially critical for compounds intended for biological evaluation.
Purification of acridine derivatives can be challenging due to their planar, aromatic nature, which can lead to poor solubility and strong interactions with chromatography media. chemicalforums.com Column chromatography on silica (B1680970) gel is a standard method, but issues like streaking and poor separation are common. chemicalforums.com Researchers have developed several strategies to overcome these difficulties:
Solvent System Modification: Using more effective eluent systems, such as toluene/acetone mixtures, can improve the solubility and migration of acridine compounds on the column compared to standard hexane (B92381)/ethyl acetate (B1210297) systems. chemicalforums.com
Alternative Stationary Phases: Alumina (basic or neutral) can be used as an alternative to silica gel, sometimes providing better separation for these basic heterocyclic compounds. chemicalforums.com
Loading Technique: Dry loading the crude product onto an inert support like celite before placing it on the column can prevent the compound from sticking to the stationary phase at the origin. chemicalforums.com
Once a compound is purified, its structure must be unequivocally confirmed using a combination of spectroscopic techniques.
Table 2: Spectroscopic Methods for the Characterization of Acridine Derivatives
| Technique | Abbreviation | Information Provided |
|---|---|---|
| Nuclear Magnetic Resonance Spectroscopy | NMR | Provides detailed information about the carbon-hydrogen framework of the molecule. ¹H-NMR shows the chemical environment and connectivity of hydrogen atoms, while ¹³C-NMR reveals the types of carbon atoms present. It is crucial for confirming the precise substitution pattern on the acridine and aniline rings. damascusuniversity.edu.sy |
| Mass Spectrometry | MS | Determines the molecular weight of the compound, confirming its elemental composition. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are often used to both assess purity and confirm the mass of the final product. damascusuniversity.edu.sy |
| Infrared Spectroscopy | IR | Identifies the functional groups present in the molecule. For this compound, IR spectroscopy can confirm the presence of the nitrile (-C≡N) stretching vibration and the N-H bond of the secondary amine linker. damascusuniversity.edu.sy |
| Ultraviolet-Visible Spectroscopy | UV-Vis | Characterizes the electronic transitions within the conjugated π-system of the acridine core and the benzonitrile moiety. vulcanchem.com |
For example, in the characterization of novel acridine derivatives, ¹H-NMR is used to verify the successful coupling of the components, IR spectroscopy confirms the presence of key functional groups like ketones or nitriles, and LC-MS provides the final confirmation of the molecular weight. damascusuniversity.edu.sy
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 9-aminoacridine |
| 4-fluorobenzonitrile |
| o-alkyl nitroarenes |
| o-nitroaryl boronic acids |
| Acridine |
Advanced Spectroscopic and Photophysical Investigations of 4 Acridin 9 Ylamino Benzonitrile
Electronic Absorption and Emission Characteristics
The electronic transitions of 4-(acridin-9-ylamino)benzonitrile give rise to distinct absorption and emission spectra that are highly informative of its molecular structure and electronic properties. The benzonitrile (B105546) group attached to the acridine (B1665455) core induces a bathochromic shift, a shift to longer wavelengths, in the UV-Vis absorption spectrum when compared to the unsubstituted 9-aminoacridine (B1665356). vulcanchem.com The absorption spectrum of this compound typically displays maxima around 285 nm, corresponding to the π→π* transition of the acridine ring, and a shoulder at approximately 308 nm, which is attributed to the n→π* transition of the nitrile group. vulcanchem.com
Solvent-Dependent Spectroscopic Responses (Solvatochromism)
Solvatochromism, the change in the color of a substance when dissolved in different solvents, is a pronounced feature of this compound. This phenomenon provides valuable insights into the nature of the solute-solvent interactions and the change in the electronic distribution upon excitation.
The emission spectrum of this compound exhibits a significant red shift as the polarity of the solvent increases. For instance, the emission maximum shifts from 374 nm in the nonpolar solvent hexane (B92381) to 428 nm in the polar solvent acetonitrile. vulcanchem.com This positive solvatochromism is a strong indicator of an intramolecular charge transfer (ICT) character in the excited state. In polar solvents, the highly polar excited state is stabilized to a greater extent than the ground state, leading to a smaller energy gap for emission and thus a shift to longer wavelengths.
Table 1: Solvatochromic Emission Data for this compound
| Solvent | Emission Maximum (λem, nm) |
| Hexane | 374 |
| Acetonitrile | 428 |
Data sourced from analog information and general principles of solvatochromism.
Excitation and Emission Spectral Analysis
A detailed analysis of the excitation and emission spectra provides further understanding of the photophysical processes. The excitation spectrum, which plots the fluorescence intensity as a function of the excitation wavelength, ideally mirrors the absorption spectrum. This indicates that the absorbing species is the same as the emitting species and that the quantum yield of fluorescence is independent of the excitation wavelength.
For this compound, the emission spectrum is broad and structureless, which is characteristic of molecules that undergo significant geometric relaxation in the excited state, particularly those involving charge transfer. The large Stokes shift, the difference between the absorption and emission maxima, is another hallmark of a substantial change in the electronic and geometric structure upon excitation. In polar solvents, the increased Stokes shift is a direct consequence of the stabilization of the ICT state.
Excited-State Dynamics and Energy Relaxation Pathways
Upon absorption of light, this compound is promoted to an electronically excited state. The subsequent de-excitation can occur through various radiative and non-radiative pathways, the nature of which is dictated by the molecular structure and the surrounding environment.
Excited-State Intramolecular Charge Transfer (ESICT) Mechanisms
The concept of Excited-State Intramolecular Charge Transfer (ESICT) is central to understanding the photophysics of this compound. In this process, upon photoexcitation, an electron is transferred from the electron-donating acridine moiety to the electron-withdrawing benzonitrile group. This creates a highly polar excited state with a large dipole moment.
The most widely accepted model to describe ESICT in similar donor-acceptor molecules is the Twisted Intramolecular Charge Transfer (TICT) model. According to this model, the molecule initially exists in a planar or near-planar conformation in the ground state. Upon excitation, it reaches a locally excited (LE) state which has a similar geometry. In polar solvents, the molecule can then undergo a torsional motion around the bond connecting the donor and acceptor groups, leading to a perpendicular or "twisted" conformation. This TICT state is highly stabilized by the polar solvent and is responsible for the red-shifted, charge-transfer fluorescence.
Dual Fluorescence Phenomena and Their Mechanistic Origins
A fascinating consequence of ESICT is the phenomenon of dual fluorescence, where a molecule exhibits two distinct emission bands. One band, typically at shorter wavelengths, originates from the locally excited (LE) state, while the second, red-shifted band arises from the charge-transfer (CT) state.
While dual fluorescence is a hallmark of the parent molecule 4-(N,N-dimethylamino)benzonitrile (DMABN), direct experimental evidence for two distinct emission bands in this compound is not as prominently documented. However, the significant solvatochromic shift observed is indicative of a dominant CT emission. It is plausible that in many solvents, the equilibrium between the LE and CT states heavily favors the CT state, leading to a single, broad emission band that is largely of CT character. The observation of a distinct LE emission might be possible under specific conditions, such as in non-polar solvents at low temperatures, where the formation of the TICT state is hindered.
Fluorescence Quantum Yields and Lifetimes Analysis
The fluorescence quantum yield (Φf) and lifetime (τf) are critical parameters that quantify the efficiency and dynamics of the emission process. The quantum yield represents the ratio of photons emitted to the photons absorbed, while the lifetime is the average time the molecule spends in the excited state before returning to the ground state.
For this compound, both the quantum yield and lifetime are expected to be highly solvent-dependent. In non-polar solvents, where the non-radiative decay pathways from the LE state are often efficient, the quantum yield and lifetime may be relatively low. In contrast, the formation of the stabilized ICT state in polar solvents can lead to an increase in the radiative decay rate and potentially a higher quantum yield, as it opens up a new, efficient emission channel. However, the lifetime of the CT emission can be influenced by various factors, including the rate of intersystem crossing to the triplet state and other non-radiative decay processes.
Table 2: Illustrative Fluorescence Quantum Yields and Lifetimes of Acridine Derivatives in Different Solvents
| Solvent | Quantum Yield (Φf) | Lifetime (τf, ns) |
| Water | ~0.95 | ~17.0 |
| Ethanol | ~0.99 | - |
| Dichloromethane | - | - |
| Acetonitrile | - | - |
| Toluene | - | - |
Time-Resolved Transient Absorption Spectroscopy for Excited-State Species Elucidation
Time-resolved transient absorption (TA) spectroscopy is a powerful technique for identifying and characterizing short-lived excited-state species. In the context of donor-acceptor systems like this compound, this method allows for the direct observation of processes such as intramolecular charge transfer (ICT). While specific TA data for this compound is not extensively published, the principles can be understood from studies on analogous molecules like 4-(dimethylamino)benzonitrile (B74231) (DMABN). rsc.org
In a typical TA experiment, a pump pulse excites the molecule to a higher electronic state. A subsequent probe pulse, delayed by a specific time, measures the absorption of these newly formed excited species. By varying the delay time, a spectrum of the transient species can be recorded, revealing their formation and decay kinetics. For molecules like DMABN, TA spectra show distinct absorption bands corresponding to the locally excited (LE) state and the charge-transfer (CT) state. rsc.org For instance, studies on DMABN have identified ππ* (LE-state) absorptions around 450-520 nm and a transient corresponding to the twisted intramolecular charge transfer (TICT) state at approximately 330 nm in acetonitrile. rsc.org The rise time of the TICT state absorption was found to be identical to the decay time of a precursor πσ* state, providing critical insight into the mechanism of CT state formation. rsc.org
For this compound, a similar approach would be expected to reveal transient absorptions associated with the locally excited acridine chromophore and the subsequent charge-transfer state, where electron density has shifted to the benzonitrile moiety. The kinetics of the rise and decay of these transient signals, particularly their dependence on solvent polarity, would provide definitive evidence for the nature and timescale of the excited-state processes.
Influence of Molecular Conformation and Tautomerism on Photophysical Properties
The photophysical behavior of this compound is intricately linked to its molecular structure, including its conformational flexibility and the potential for tautomerism.
Acridin-9-amines are known to exist in a tautomeric equilibrium between the amino form and the imino form. nih.govresearchgate.net This equilibrium can be influenced by factors such as solvent polarity and the molecule's electronic state (ground vs. excited). nih.gov In the ground state, some substituted 9-aminoacridines can exist as a mixture of both amino and imino tautomers. nih.govresearchgate.net
Amino Tautomer: The form where the exocyclic nitrogen is an amine, with the aromatic acridine ring intact.
Imino Tautomer: The form where a proton has shifted from the exocyclic nitrogen to the heterocyclic nitrogen of the acridine ring, resulting in a quinonoid-like structure.
This tautomerism has profound effects on the absorption and emission properties. Theoretical and spectroscopic studies on related N-substituted acridin-9-amines have shown that the two forms possess distinct electronic structures. nih.gov For some derivatives, the imino form is more stable in the ground state, but upon photoexcitation, the amino form becomes the more stable and emissive species. nih.gov This excited-state tautomerization represents a significant pathway for energy relaxation and dictates the fluorescence characteristics of the molecule. The ability of these compounds to undergo tautomeric transformations makes them sensitive spectral probes for their environment. nih.gov
A key feature in the photophysics of many donor-acceptor molecules is the formation of a Twisted Intramolecular Charge Transfer (TICT) state. mdpi.com This model proposes that upon excitation, the molecule first reaches a planar, locally excited (LE) state. Subsequently, intramolecular rotation occurs around the single bond connecting the electron-donor and electron-acceptor groups. mdpi.com This twisting leads to a low-energy, highly polar excited state with near-perpendicular geometry, known as the TICT state.
In this compound, the acridine-amino group acts as the electron donor and the benzonitrile moiety serves as the electron acceptor. vulcanchem.com The formation of a charge-transfer state is strongly supported by solvatochromic studies, which show a significant red shift in the fluorescence emission maximum as the solvent polarity increases. vulcanchem.com This indicates that the excited state is more polar than the ground state, a hallmark of charge transfer. The emission shifts from 374 nm in nonpolar hexane to 428 nm in polar acetonitrile, demonstrating the stabilization of the polar CT state in polar environments. vulcanchem.com This behavior is characteristic of molecules that form TICT states.
Table 1: Solvatochromic Shift in Emission of this compound
Explore the effect of solvent polarity on the fluorescence emission of this compound.
| Solvent | Emission Maximum (λem) | Polarity |
| Hexane | 374 nm | Nonpolar |
| Acetonitrile | 428 nm | Polar |
Data sourced from analog studies. vulcanchem.com
Photoinduced Electron Transfer (PET) Processes and Quenching Mechanisms
Photoinduced electron transfer (PET) is a fundamental process that can govern the fluorescence properties of a molecule. It involves the transfer of an electron from a photoexcited donor to an acceptor, often resulting in fluorescence quenching. rsc.org This process opens up a non-radiative decay pathway, allowing the excited molecule to return to the ground state without emitting a photon. rsc.org
In this compound, the molecule itself contains both the fluorophore (the acridine moiety) and the quenching unit (the electron-accepting benzonitrile). Upon excitation of the acridine core, an intramolecular PET process can occur. The excited acridine acts as an electron donor, transferring an electron to the benzonitrile group. This internal PET is a primary mechanism for non-radiative de-excitation and can significantly lower the fluorescence quantum yield.
The efficiency of PET is sensitive to the distance and orientation between the donor and acceptor, as well as the thermodynamics of the electron transfer, which is influenced by the solvent. iaamonline.org In addition to intramolecular PET, bimolecular quenching can also occur at higher concentrations, where an excited molecule is deactivated through collision and electron transfer with a ground-state molecule. rsc.org This collisional quenching mechanism can also contribute to a decrease in fluorescence intensity. rsc.org The oxidative nature of such quenching processes can sometimes be confirmed by the detection of radical ions of the donor and acceptor. iaamonline.org
Computational and Theoretical Elucidation of Electronic Structure and Dynamics
Molecular Electrostatic Potential (MESP) and Charge Distribution Analysis
Further research in the field of computational chemistry would be necessary to generate the data required to complete this analysis.
Computational Modeling of Intermolecular and Intramolecular Interactions
The biological activity and material properties of 4-(acridin-9-ylamino)benzonitrile are intrinsically linked to its non-covalent interactions. Computational modeling, particularly using Density Functional Theory (DFT), allows for a detailed examination of these forces.
The secondary amine linker in this compound is a key site for hydrogen bonding, acting as a hydrogen bond donor. The nitrogen atom of the acridine (B1665455) ring and the nitrile group can act as hydrogen bond acceptors. DFT calculations are instrumental in quantifying the strength of these interactions. By modeling the compound with potential hydrogen bonding partners, such as water molecules or the functional groups of amino acids and nucleic acid bases, the interaction energies can be calculated.
For instance, studies on similar systems, like the interaction between aromatic amines and anisole, have shown N-H···O interaction energies to be in the range of -25 to -30.76 kJ/mol, as calculated at the ωB97XD/6–311++G(d,p) level of theory. indianchemicalsociety.com The strength of these hydrogen bonds can be influenced by the surrounding microenvironment, including the polarity of the solvent. Computational studies on other nitrogen-containing heterocyclic compounds have shown that hydrogen bonding strength tends to be lower in solution compared to the gas phase. conicet.gov.ar
To determine the hydrogen bond energy, the following equation is typically used:
EHB = Ecomplex – (Emolecule1 + Emolecule2)
where Ecomplex is the total energy of the hydrogen-bonded complex, and Emolecule1 and Emolecule2 are the energies of the individual isolated molecules. researchgate.net Advanced methods like the Atoms in Molecules (AIM) theory can further characterize these bonds by analyzing the electron density at the bond critical points. conicet.gov.ar
Table 1: Representative Calculated Hydrogen Bond Energies for Analogous Systems
| Interacting Molecules | Type of Hydrogen Bond | Computational Method | Calculated Interaction Energy (kcal/mol) | Reference |
|---|---|---|---|---|
| Adrenaline & Trimethoxysilylpropylamine | O-H···N | B3LYP/6-31G* | -10.93 to -12.84 | banglajol.info |
| Aniline (B41778) & Anisole | N-H···O | ωB97XD/6–311++G(d,p) | -5.97 | indianchemicalsociety.com |
| N-methylaniline & Anisole | N-H···π | ωB97XD/6–311++G(d,p) | -9.26 | indianchemicalsociety.com |
This table presents data for analogous systems to illustrate the typical strength of hydrogen bonds involving functional groups present in this compound.
The planar aromatic structure of the acridine moiety and the benzonitrile (B105546) ring in this compound makes it highly susceptible to π-stacking interactions. These interactions are crucial for its ability to intercalate between the base pairs of DNA. Computational studies, particularly those employing dispersion-corrected DFT (DFT-D), are essential for accurately modeling these weak but cumulatively significant forces.
Theoretical calculations on benzonitrile homodimers have provided insights into the preferred stacking geometries and their interaction energies. For benzonitrile, the anti-face-to-face structure is the most stable, with a calculated interaction energy of -11.51 kcal/mol at an intermolecular distance of 3.41 Å, as determined by the MP2/aug-cc-pVDZ method. rsc.orgnih.gov This suggests a strong tendency for the benzonitrile moiety to engage in π-stacking.
In the context of this compound interacting with DNA, computational models have shown that the acridine ring stacks between base pairs, with calculated stacking energies varying depending on the specific DNA sequence. nih.gov For example, stacking interactions with GC base pairs are generally found to be more favorable than with AT base pairs. nih.gov
Table 2: Calculated π-Stacking Interaction Energies for Benzonitrile Dimers
| Configuration | Computational Method | Interaction Energy (kcal/mol) | Optimal Distance (Å) | Reference |
|---|---|---|---|---|
| Anti-face-to-face | MP2/aug-cc-pVDZ | -11.51 | 3.41 | rsc.orgnih.gov |
| Slipped-parallel | MP2/aug-cc-pVDZ | Data not specified for benzonitrile | - | rsc.orgnih.gov |
| T-shape | MP2/aug-cc-pVDZ | Data not specified for benzonitrile | - | rsc.orgnih.gov |
This table provides data for benzonitrile homodimers as a model for the π-stacking potential of the benzonitrile moiety in the target compound.
Molecular Dynamics Simulations to Probe Conformational Changes and Solvation Effects
Molecular dynamics (MD) simulations provide a dynamic view of this compound, allowing for the exploration of its conformational landscape and the influence of the surrounding solvent environment. multidisciplinaryjournals.com By simulating the motion of the molecule over time, MD studies can reveal the preferred rotational states around the C-N bond linking the acridine and benzonitrile rings, and how these conformations are affected by interactions with solvent molecules.
In aqueous solution, MD simulations can illustrate the formation and dynamics of the hydration shell around the molecule. The arrangement of water molecules, particularly around the hydrogen-bonding sites (the secondary amine, acridine nitrogen, and nitrile group), can be analyzed to understand solvation effects on the molecule's structure and properties.
Furthermore, MD simulations are invaluable for studying the interaction of this compound with biological macromolecules like DNA. These simulations can model the process of intercalation, showing the conformational changes in both the small molecule and the DNA as the complex is formed. Such studies can provide insights into the sequence-specific binding preferences and the stability of the resulting intercalated complex. multidisciplinaryjournals.com
Prediction of Spectroscopic Signatures and Correlation with Experimental Data
Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are widely used to predict the spectroscopic properties of molecules, including UV-Vis, IR, and NMR spectra. researchgate.net These theoretical predictions can be correlated with experimental data to validate the computational models and to aid in the interpretation of experimental spectra.
For this compound, TD-DFT calculations can predict the electronic transitions responsible for its characteristic UV-Vis absorption bands. The calculations can show how the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are influenced by the molecular geometry and the solvent environment, thus explaining any observed solvatochromic shifts.
Similarly, DFT calculations can predict the vibrational frequencies of the molecule, which correspond to the peaks in its IR spectrum. By comparing the calculated and experimental IR spectra, specific vibrational modes can be assigned to the observed absorption bands. researchgate.net For instance, the characteristic stretching frequency of the nitrile (C≡N) group can be accurately predicted.
NMR chemical shifts can also be calculated using DFT. These theoretical values, when compared to experimental NMR data, can help to confirm the molecular structure and provide detailed information about the electronic environment of the different nuclei in the molecule.
Table 3: Illustrative Comparison of Experimental and Calculated Spectroscopic Data for Analogous Systems
| Spectroscopic Technique | Feature | Experimental Value (Analogous System) | Calculated Value (Analogous System) | Reference |
|---|---|---|---|---|
| UV-Vis | λmax (π→π*) of Aniline | 253 nm | 253 nm | indianchemicalsociety.com |
| IR | ν(C=N) of an Imidazoline derivative | 1604 cm⁻¹ | Shift to lower frequency upon complexation predicted | researchgate.net |
| NMR | Chemical Shifts (¹H, ¹³C) | Good agreement between experimental and calculated for various sulfonamides | Good agreement between experimental and calculated for various sulfonamides |
Molecular Interactions and Mechanistic Studies in Biological Systems
DNA Intercalation Mechanisms and Binding Topologies
The planar aromatic structure of the acridine (B1665455) core is the primary driver for the interaction of compounds like 4-(acridin-9-ylamino)benzonitrile with DNA. ontosight.ai The mechanism of this interaction is predominantly through intercalation, where the flat acridine ring inserts itself between the base pairs of the DNA double helix. This mode of binding is a hallmark of many acridine derivatives and is influenced by the nature and position of substituents on the acridine ring.
Quantitative Analysis of Binding Affinities and Stoichiometries
Quantitative analysis of the binding affinity of small molecules to DNA is crucial for understanding their biological activity. For acridine derivatives, these parameters are typically determined using spectroscopic titration methods. While specific binding constants for this compound are not readily found in the literature, studies on analogous acridine compounds demonstrate a range of binding affinities. For instance, some acridine derivatives have been reported to bind to DNA with association constants (K) in the order of 10^4 to 10^6 M⁻¹. The stoichiometry of binding, which describes the ratio of the compound to DNA base pairs at saturation, often reveals that one molecule of an acridine derivative binds to a specific number of nucleotides. For some aminoacridines, a stoichiometry of one dye molecule per four nucleotides has been observed. capes.gov.br
Table 1: Representative DNA Binding Affinities of Acridine Derivatives
| Acridine Derivative | DNA Type | Binding Constant (K) | Method |
| Acridine Orange | Calf Thymus DNA | Not specified | Spectroscopic Methods nih.gov |
| Acridine Oligomers | G-quadruplex DNA | log K ~ 4-6 | Fluorescence Spectroscopy researchgate.net |
| Pyrimido[5,6,1-de]acridines | Not specified | Not specified | Not specified nih.gov |
Note: This table presents data for related acridine compounds to illustrate the range of binding affinities observed for this class of molecules, as specific data for this compound is not available.
Spectroscopic Signatures of DNA Binding (e.g., Fluorescence Quenching, Spectral Shifts)
The interaction of acridine derivatives with DNA can be monitored through various spectroscopic techniques. Upon intercalation, characteristic changes in the absorption and fluorescence spectra of the acridine chromophore are typically observed.
UV-Visible Spectroscopy: The binding of an intercalating agent to DNA often results in hypochromism (a decrease in molar absorptivity) and a bathochromic shift (red shift) in the absorption spectrum of the compound. These changes are indicative of the electronic interactions between the acridine ring and the DNA base pairs.
Fluorescence Spectroscopy: Acridine derivatives are often fluorescent, and their emission properties are highly sensitive to their environment. Intercalation into the hydrophobic core of the DNA duplex typically leads to an enhancement of fluorescence intensity. Conversely, fluorescence quenching can also occur depending on the specific interactions with DNA bases. capes.gov.br Competitive binding assays using fluorescent probes like ethidium (B1194527) bromide are also employed to study these interactions. nih.gov
Specificity for DNA Secondary Structures (e.g., G-quadruplexes, Duplex DNA)
While classical acridine derivatives are known to intercalate into duplex DNA, there is growing interest in their ability to target non-canonical DNA structures like G-quadruplexes. These four-stranded structures are found in telomeric regions and gene promoter sequences and are considered important targets in cancer therapy. Some acridine derivatives have shown a preference for binding to G-quadruplex DNA over duplex DNA. nih.govfrontiersin.org This selectivity is often influenced by the side chains attached to the acridine core, which can modulate the interaction with the grooves and loops of the G-quadruplex structure. The ability to selectively target G-quadruplexes could lead to the development of more specific therapeutic agents.
Modulation of Topoisomerase Enzyme Activity
Topoisomerases are essential enzymes that regulate the topology of DNA during replication, transcription, and other cellular processes. They are critical targets for a number of anticancer drugs. Acridine derivatives, most notably amsacrine (B1665488), are well-documented inhibitors of topoisomerase enzymes.
Inhibition Mechanisms of Type I and Type II Topoisomerases
Acridine derivatives can inhibit both type I and type II topoisomerases. However, their most significant and well-characterized activity is against topoisomerase II. The general mechanism of inhibition involves the stabilization of a key intermediate in the enzyme's catalytic cycle.
Stabilization of DNA-Topoisomerase Cleavage Complexes
The primary mechanism of action for many acridine-based anticancer agents is the stabilization of the covalent complex formed between topoisomerase II and DNA. nih.gov Topoisomerase II functions by creating a transient double-strand break in the DNA, passing another DNA segment through the break, and then religating the broken strands. Acridine derivatives intercalate into the DNA at the site of cleavage and interfere with the religation step. This results in the accumulation of stable "cleavage complexes," which are essentially protein-linked DNA breaks. These stalled complexes are processed by the cell into permanent DNA damage, ultimately triggering apoptosis or cell death. While direct evidence for this compound is lacking, the structural similarity to potent topoisomerase II poisons like amsacrine strongly suggests a similar mechanism of action.
Interactions with Biological Macromolecules Beyond Nucleic Acids
While the acridine scaffold is widely recognized for its ability to intercalate with DNA, its interactions are not limited to nucleic acids. The compound this compound and related structures also engage with various proteins, influencing their function through specific binding events.
Protein Binding Mechanisms (e.g., Serum Albumins, Amyloid β Oligomers)
Serum Albumin Binding: Human serum albumin (HSA) is the most abundant protein in blood plasma and is known to bind with a wide variety of drug molecules, affecting their pharmacokinetics and bioavailability. nih.gov The interaction of drugs with HSA is influenced by factors such as pH and the presence of ions. nih.gov Studies on anticancer drugs indicate that steric parameters, or the three-dimensional shape of the drug molecule, have a significant impact on their binding capacity to HSA, with electronic parameters playing a secondary role. nih.gov The binding to HSA is often non-covalent, serving to shield the therapeutic agent from rapid degradation and renal filtration. nih.gov
Binding to Transcription Factors and Other Proteins: Research into the broader class of 9-aminoacridines has identified direct protein targets. A notable example is the transcription factor FoxP3, a key regulator of immune T-cell function. Certain 9-aminoacridines have been shown to bind directly to the FoxP3 protein. nih.gov This interaction interferes with the protein's ability to bind to DNA, subsequently inhibiting the expression of FoxP3-dependent genes. nih.gov
Interaction with Amyloid β (Aβ) Oligomers: Amyloid-β (Aβ) oligomers are strongly implicated in the pathology of Alzheimer's disease, where they contribute to synapse damage and memory loss. nih.gov These oligomers are known to interact with specific synaptic proteins. Research has shown that Aβ oligomers bind to cell-surface receptors such as the α7 nicotinic acetylcholine (B1216132) receptor (α7nAChR) and the trans-synaptic proteins Neurexin 2α (Nrx2α) and Neuroligin 1 (NL1). nih.govnih.gov Preventing this interaction with antibodies against Nrx2α and NL1 has been shown to reduce AβO-induced synapse loss and cognitive impairment in mouse models, highlighting these proteins as crucial targets. nih.gov While direct binding studies of this compound with Aβ oligomers are not specified, the development of small molecules that could disrupt these protein-protein interactions represents a significant therapeutic strategy.
| Protein Target | Interacting Ligand Class | Mechanism/Key Finding | Reference |
|---|---|---|---|
| Human Serum Albumin (HSA) | Anticancer Drugs | Non-covalent binding influenced by steric and electronic parameters of the drug. | nih.gov |
| Forkhead box P3 (FoxP3) | 9-Aminoacridines | Direct binding to the protein interferes with its DNA-binding activity and gene regulation. | nih.gov |
| Neurexin 2α / Neuroligin 1 | Amyloid-β Oligomers | Aβ oligomers bind to these synaptic proteins, mediating synapse damage. | nih.gov |
| α7 nicotinic ACh receptor (α7nAChR) | Amyloid-β Oligomers | Aβ oligomers bind to the receptor, impairing cholinergic transmission. | nih.gov |
Ligand-Protein Docking and Molecular Simulation Studies
To elucidate the precise nature of these ligand-protein interactions at an atomic level, researchers employ computational methods like molecular docking and simulation. These techniques are crucial for predicting how a small molecule like this compound might bind to a protein's active or allosteric site.
Molecular docking programs, such as FRED (Fast Exhaustive Docking), are used to analyze potential binding poses of a ligand within a receptor's binding site. nih.gov These predictions are then evaluated using scoring functions, like Chemgauss4, which estimate the binding affinity. nih.gov Such studies on related 9-aminoacridine (B1665356) derivatives have been performed to understand their interaction with biological targets. nih.gov These computational models help identify key non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. This information is invaluable for structure-based drug design, allowing for the rational optimization of lead compounds to improve their potency and selectivity. researchgate.net
Cellular Uptake and Intracellular Localization Mechanisms
The biological activity of a compound is contingent upon its ability to cross the cell membrane and reach its intracellular target. The mechanisms governing these processes are a key area of investigation.
Membrane Permeability Studies
The planar, aromatic structure of acridine derivatives generally facilitates their passage across the lipid bilayer of cell membranes, allowing them to interfere with intracellular processes. researchgate.net For some acridine-based compounds, however, cellular uptake can be a limiting factor. To overcome this, chemical modifications can be made. For instance, conjugating 9-anilinoacridines with amino acid residues like lysine (B10760008) has been shown to yield derivatives with enhanced cellular uptake. vulcanchem.com
Intracellular Distribution and Organelle Targeting in in vitro Cell Models
Once inside the cell, the compound's distribution is not uniform. The specific subcellular localization determines its mechanism of action and therapeutic effect. Targeting specific organelles is a key strategy in modern drug development to increase efficacy and reduce off-target effects. nih.govnih.gov
Studies of related acridine derivatives in cell models have revealed varied patterns of accumulation. For example, some 3-aminoacridine derivatives accumulate in the cytoplasm and lysosomes in the form of aggregates, while others are found to localize within the nucleus. researchgate.net Lysosomes, with their acidic environment, are a common destination for molecules entering via the endocytic pathway and can be targeted to induce cell death in cancer therapy. nih.gov
Mitochondria are another critical organelle target. nih.gov They are central to cellular metabolism and the regulation of apoptosis. nih.gov Directing a bioactive molecule to the mitochondria can be a potent strategy for inducing cell death. rsc.org The development of organelle-targeting ligands that can be attached to a drug molecule allows for precise delivery to compartments like mitochondria or the plasma membrane, enhancing the molecule's specific biological activity. rsc.org
Mechanistic Insights into Cellular Pathway Modulation (e.g., Cell Cycle Arrest, Apoptosis Induction in vitro)
Many anticancer agents exert their effects by disrupting the cell cycle and inducing programmed cell death, or apoptosis. Acridine derivatives are known to modulate these fundamental cellular pathways.
Inducing cell cycle arrest is a primary strategy in cancer therapy. mdpi.com Related acridine compounds, such as imidazoacridinones, have been shown to cause a preferential and complete arrest of cells in the G2 phase of the cell cycle. nih.gov This G2 block is dependent on both the drug concentration and the duration of treatment. nih.gov The G2/M checkpoint is controlled by key regulatory proteins, including cyclin-dependent kinase 1 (Cdk1) and its regulatory partner, Cyclin B1. mdpi.com Inhibition of cancer cell growth through G2/M arrest is a common mechanism for many chemotherapeutic agents. mdpi.com
Apoptosis is a controlled and organized form of cell death that is essential for eliminating damaged or cancerous cells. nih.gov This process can be initiated through either the extrinsic (death receptor-mediated) or intrinsic (mitochondrial) pathway. Both pathways converge on the activation of a cascade of enzymes called caspases. Initiator caspases (like caspase-8 and caspase-9) activate executioner caspases (like caspase-3), which then cleave a multitude of cellular substrates, leading to the characteristic morphological changes of apoptosis, such as chromatin condensation and the formation of apoptotic bodies. nih.govnih.gov The Bcl-2 family of proteins are key regulators of the intrinsic pathway, balancing pro-apoptotic and anti-apoptotic signals at the mitochondrial level. nih.gov The induction of apoptosis in cancer cells is a desired outcome for many natural and synthetic therapeutic compounds. nih.govdovepress.com
The mechanism by which 9-aminoacridines function can be linked to their protein-binding activities. For example, the inhibition of the FoxP3 transcription factor leads to the downregulation of its target genes, which include factors that promote cell survival and immune suppression. nih.gov By disrupting these pathways, the compounds can shift the balance toward cell cycle arrest and apoptosis, contributing to their anti-tumor effects. nih.gov
| Cellular Process | Key Proteins | Function/Role in Pathway | Reference |
|---|---|---|---|
| G2/M Cell Cycle Arrest | Cdk1, Cyclin A, Cyclin B1 | Cdk1/Cyclin B1 complex drives entry into mitosis. Downregulation leads to G2 arrest. | mdpi.comnih.gov |
| Apoptosis (Intrinsic Pathway) | Bcl-2 Family, Caspase-9, Caspase-3 | Bcl-2 proteins regulate mitochondrial integrity. Caspase-9 is the initiator, and Caspase-3 is the executioner. | nih.gov |
| Apoptosis (Extrinsic Pathway) | Death Receptors, Caspase-8, Caspase-3 | Ligand binding to death receptors activates the initiator Caspase-8. | nih.gov |
| Pathway Regulation | FoxP3 | Transcription factor; its inhibition by 9-aminoacridines can lead to downregulation of survival genes. | nih.gov |
Applications in Advanced Materials and Analytical Probes
Fluorescent Probe Development for Biomolecular Detection
The core structure of 4-(acridin-9-ylamino)benzonitrile, featuring a blue fluorescence emission, makes it a suitable scaffold for the design of fluorescent probes for the detection of various biomolecules. The principle behind its use lies in the modulation of its fluorescence properties upon interaction with a specific target analyte.
Design Principles for Sensing Specific Ions or Molecules (e.g., Nitric Oxide, Metal Ions)
The design of fluorescent probes based on this compound for the detection of specific ions or molecules, such as nitric oxide (NO) or metal ions, involves the strategic incorporation of a receptor unit that can selectively bind to the target analyte. This receptor is typically attached to the acridine (B1665455) or benzonitrile (B105546) part of the molecule.
For the detection of nitric oxide , a common design strategy for acridine-based probes involves the introduction of an o-phenylenediamine (B120857) group. In the absence of NO, the fluorescence of the acridin-9-ylamino)benzonitrile core is often quenched. Upon reaction with NO in the presence of oxygen, the diamine group is converted to a highly fluorescent triazole derivative. This reaction blocks the photoinduced electron transfer (PET) quenching pathway, leading to a significant enhancement in fluorescence intensity, which can be correlated to the concentration of nitric oxide.
In the case of metal ion sensing, the design principle involves attaching a chelating agent to the this compound fluorophore. This chelating moiety is chosen for its specific affinity for a particular metal ion. The binding of the metal ion to the chelator can induce a conformational change in the probe or alter the electronic properties of the fluorophore, resulting in a detectable change in its fluorescence signal.
Mechanisms of Fluorescence Modulation (e.g., Chelation-Enhanced Fluorescence, PET Quenching Reversal)
The change in the fluorescence signal of probes derived from this compound upon analyte binding is governed by several photophysical mechanisms. Two prominent mechanisms are Chelation-Enhanced Fluorescence (CHEF) and the reversal of Photoinduced Electron Transfer (PET) quenching.
Chelation-Enhanced Fluorescence (CHEF): In probes designed for metal ion detection, the unbound chelating group often has a flexible structure that allows for non-radiative decay pathways, leading to weak fluorescence. Upon chelation with a metal ion, the molecule becomes more rigid, which restricts these non-radiative processes and forces the excited molecule to decay through radiative pathways, resulting in a significant increase in fluorescence intensity.
Photoinduced Electron Transfer (PET) Quenching Reversal: This is a widely employed mechanism in the design of fluorescent probes. In the "off" state, an electron-rich receptor (e.g., the o-phenylenediamine group for NO detection) can donate an electron to the excited fluorophore (the acridin-9-ylamino)benzonitrile core), quenching its fluorescence. This process is known as PET. When the receptor binds to the target analyte, its electron-donating ability is diminished. This suppression of PET "turns on" the fluorescence of the probe, providing a clear signal for the presence of the analyte.
Development of Chemosensors and Biosensors
The unique fluorescent properties of this compound and its derivatives make them valuable components in the development of chemosensors and biosensors for a variety of analytical applications.
Integration into Sensor Platforms (e.g., Electrochemical, Optical)
While primarily utilized for its optical properties, derivatives of this compound can be integrated into various sensor platforms to enhance their functionality and sensitivity.
Optical Sensor Platforms: The most direct application is in optical sensors, where the change in fluorescence intensity or wavelength of the probe upon interaction with an analyte is measured. These sensors can be solution-based or can involve the immobilization of the probe on a solid support, such as a polymer film or glass slide, for reusable and portable sensing devices.
Electrochemical Sensor Platforms: Although less common for this specific compound, acridine derivatives can be used in conjunction with electrochemical methods. For instance, an electrode could be modified with a layer containing the this compound-based probe. The binding of an analyte could induce a change in the electrochemical properties of the layer, which can be detected as a change in current or potential.
Molecularly Imprinted Polymer (MIP) Film Applications
Molecularly imprinted polymers (MIPs) are synthetic polymers with tailor-made recognition sites for a specific target molecule. While specific research on the use of this compound as a template or functional monomer in MIPs is not extensively documented, the principle of incorporating such a fluorophore into a MIP film holds significant promise for creating highly selective and sensitive sensors.
In a hypothetical application, this compound could be used as a template molecule during the polymerization process. After polymerization, the template is removed, leaving behind cavities that are complementary in shape and functionality to the template. When the MIP film is exposed to a sample containing the target analyte, the analyte molecules will preferentially bind to these cavities. If a fluorescent monomer is also incorporated into the polymer matrix, this binding event can be transduced into a change in the fluorescence signal, allowing for quantitative detection. The selectivity of the MIP combined with the sensitivity of fluorescence detection would result in a powerful analytical tool.
Optoelectronic Material Science Applications
The photophysical properties of this compound, particularly its strong fluorescence and potential for charge transfer interactions, suggest its utility in the field of optoelectronic materials. The acridine moiety is a known electron-accepting and hole-transporting unit, while the benzonitrile group is a strong electron-withdrawing group. This donor-acceptor type structure is a key feature in many organic electronic materials.
Derivatives of this compound could potentially be explored for applications in:
Organic Light-Emitting Diodes (OLEDs): Its blue fluorescence makes it a candidate for use as an emissive material or a dopant in the emissive layer of OLEDs. The efficiency and color purity of the device would depend on the specific molecular design and device architecture.
Organic Photovoltaics (OPVs): The donor-acceptor nature of the molecule could be exploited in the design of new materials for the active layer of organic solar cells, where efficient charge separation and transport are crucial for device performance.
Organic Light-Emitting Diodes (OLEDs) and Organic Semiconductors
While specific research detailing the integration of this compound into OLED devices is not extensively documented, the foundational components of the molecule—the acridine and benzonitrile units—are well-established in the field of organic semiconductors. Acridine derivatives are recognized for their potential as hole-transporting materials and host materials in phosphorescent OLEDs. These materials exhibit high thermal stability and suitable energy levels for efficient device performance.
The benzonitrile substituent is significant for its role in developing materials with thermally activated delayed fluorescence (TADF). TADF molecules are crucial for achieving high internal quantum efficiencies in OLEDs by harvesting both singlet and triplet excitons for light emission. The combination of a donor unit (like the acridine-amine) and an acceptor unit (the benzonitrile) can lead to a small singlet-triplet energy gap, a key requirement for efficient TADF.
The potential of this compound as an organic semiconductor is rooted in its donor-acceptor structure, which facilitates intramolecular charge transfer (ICT). vulcanchem.com This property is fundamental to the function of many organic electronic devices. The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, are critical for its function in an OLED stack.
Table 1: Representative Properties of Acridine-Based Materials for OLEDs
| Compound Family | Role in OLED | Key Properties |
|---|---|---|
| Acridine Derivatives | Hole-Transporting Layer (HTL), Host | High thermal stability, suitable HOMO/LUMO levels for charge injection/transport. |
Photoluminescence Enhancement and Tunability in Solid-State Materials
The emission properties of fluorophores like this compound can be dramatically different in the solid state compared to in solution. In solution, the compound exhibits a characteristic blue fluorescence, with solvatochromic studies showing a significant red-shift in emission in more polar solvents. vulcanchem.com This shift is indicative of the intramolecular charge transfer (ICT) character of the excited state. vulcanchem.com
In the solid state, however, strong intermolecular interactions, such as π–π stacking between the planar acridine rings, often lead to aggregation-caused quenching (ACQ), which diminishes the fluorescence intensity. A key challenge and area of research is the enhancement and tuning of solid-state luminescence. Strategies to achieve this include:
Crystal Engineering: Controlling the molecular packing in the crystal lattice can prevent the formation of non-emissive aggregates. For related molecules, it has been shown that different crystalline polymorphs can exhibit varied emission colors and intensities.
Host-Guest Doping: Dispersing the fluorophore into a suitable host matrix at a low concentration can effectively isolate the molecules, preventing self-quenching and enhancing photoluminescence.
Formation of Cocrystals: Introducing a coformer molecule can disrupt detrimental π–π stacking and introduce new intermolecular interactions (e.g., hydrogen bonding), leading to enhanced and tunable solid-state emission.
The photophysical properties of this compound in solution provide a foundation for its potential as a solid-state emitter.
Table 2: Photophysical Properties of this compound in Solution
| Property | Value / Description |
|---|---|
| UV-Vis Absorption (λₐᵦₛ) | ~285 nm (acridine π→π), ~308 nm (nitrile n→π) |
| Fluorescence Emission (λₑₘ) | Emission maximum shifts from 374 nm (in hexane) to 428 nm (in acetonitrile), demonstrating a strong ICT character. vulcanchem.com |
Bioimaging Applications at the Cellular and Ex Vivo Tissue Level
The inherent fluorescence of the acridine core and its ability to interact with biological structures make this compound a candidate for use as a fluorescent probe in biological systems.
High-Resolution Fluorescence Microscopy in Cell Systems
The acridine ring system is well-known for its ability to intercalate into the base pairs of DNA. vulcanchem.com This property, combined with its intrinsic fluorescence, has made acridine derivatives, such as acridine orange, classical stains for visualizing nucleic acids in cells. The blue fluorescence of this compound makes it a potential DNA-specific stain that can be used in fluorescence microscopy. vulcanchem.com
For a compound to be effective in cellular imaging, it must be able to cross the cell membrane to reach its intracellular target. The development of 9-anilinoacridine (B1211779) derivatives has included strategies to enhance cellular uptake. vulcanchem.com Studies on related pyrazole-substituted 9-anilinoacridine compounds have demonstrated their activity within breast cancer cell lines (MDA-MB-231), which inherently confirms their ability to enter cells and exert a biological effect.
In high-resolution microscopy techniques, the photostability and brightness of the fluorophore are critical. While detailed studies on this specific compound are limited, the general class of acridines is widely used. Advanced techniques like confocal microscopy can be employed to obtain high-contrast images of cellular structures stained with such probes, allowing for the detailed visualization of the nucleus and DNA organization.
Ex Vivo Tissue Staining for Biomarker Visualization
Ex vivo tissue imaging involves staining freshly excised tissue slices to study cellular morphology and the distribution of biomarkers in a context that preserves the native tissue architecture. This technique bridges the gap between in vitro cell culture and in vivo studies. General protocols for ex vivo staining utilize vital dyes that can penetrate tissue and stain specific cellular components.
Structure Property and Structure Mechanism Relationships
Systematic Investigation of Substituent Effects on Photophysical Properties
Detailed systematic investigations on the influence of a wide range of substituents on the photophysical properties of 4-(acridin-9-ylamino)benzonitrile are limited in publicly available research. However, analysis of the parent compound provides insight into the fundamental contributions of its constituent parts.
The benzonitrile (B105546) moiety features a cyano (-CN) group, which is a strong electron-withdrawing group. This group significantly influences the electronic and photophysical properties of the molecule. The acridine (B1665455) system acts as an electron donor, and in conjunction with the electron-accepting benzonitrile group, it creates a donor-acceptor system. This arrangement can lead to intramolecular charge transfer (ICT) upon photoexcitation.
The photophysical properties are sensitive to the solvent environment, a characteristic of ICT states. For instance, a red shift in the fluorescence emission is observed as the solvent polarity increases, moving from 374 nm in hexane (B92381) to 428 nm in acetonitrile. vulcanchem.com This solvatochromism is a direct consequence of the stabilization of the polar excited state in more polar solvents.
The UV-Vis absorption spectrum of this compound shows distinct bands corresponding to the different electronic transitions within the molecule. The absorption maxima are observed at approximately 285 nm, attributed to the π→π* transition of the acridine core, and at 308 nm, which is influenced by the nitrile group's n→π* transition. vulcanchem.com
Table 1: Photophysical Data for this compound
| Property | Value/Description |
| UV-Vis Absorption (λabs) | ~285 nm (acridine π→π), ~308 nm (nitrile n→π) vulcanchem.com |
| Fluorescence Emission (λem) | 374 nm (in hexane) to 428 nm (in acetonitrile) vulcanchem.com |
This interactive table summarizes the key photophysical data available for the compound.
Elucidation of Structural Features Governing Biomolecular Interaction Modes
The structure of this compound is well-suited for interaction with biological macromolecules like DNA and proteins.
The planar, tricyclic aromatic system of the acridine core is a key structural feature that enables the compound to intercalate between the base pairs of DNA. vulcanchem.com This mode of binding is characteristic of many acridine derivatives and is a primary mechanism for their biological activity. The planarity of the acridine moiety allows it to stack with the DNA base pairs through π-π interactions. While the principle of planarity favoring intercalation is well-established for the acridine class, specific quantitative data correlating the planarity of this compound with its DNA intercalation efficacy is not detailed in the available literature. The benzonitrile group, while enhancing electronic polarization, is not expected to hinder the intercalation of the acridine core. vulcanchem.com
Computational Approaches to Predict and Rationalize Structure-Function Correlations
Computational methods, such as Density Functional Theory (DFT), are powerful tools for understanding the structure-function correlations of molecules like this compound. These approaches can be used to model the molecule's geometry, electronic structure, and photophysical properties. For instance, computational studies can rationalize the observed solvatochromic shifts by calculating the charge distribution in the ground and excited states.
Furthermore, molecular docking simulations can predict the binding modes of this compound with DNA and various protein targets. These simulations can provide insights into the specific interactions, such as hydrogen bonds and π-stacking, that stabilize the complex. While computational studies have been applied to the broader class of 9-aminoacridines, specific computational investigations focusing solely on this compound and its detailed structure-function correlations are not widely reported in the literature.
Quantitative Structure-Property Relationship (QSPR) Modeling
Quantitative Structure-Property Relationship (QSPR) models are mathematical formalisms that aim to predict the properties of a chemical compound based on its molecular structure. nih.gov This approach is vital for screening and designing new compounds with desired characteristics, even before their synthesis. nih.gov A general QSPR workflow involves compiling and curating data, building a model, and evaluating its predictive performance. nih.gov
For this compound, QSPR models could predict a range of properties. While specific QSPR studies exclusively focused on this single molecule are not prevalent in the literature, the principles can be applied based on its known structural components. The molecule consists of a planar acridine ring system, which is known for its ability to intercalate into DNA, linked to a benzonitrile group via an amino bridge. ontosight.aivulcanchem.com The benzonitrile moiety, with its electron-withdrawing nitrile group, influences the molecule's electronic properties and solubility. vulcanchem.com
QSPR models for related compounds, such as other 9-anilinoacridines or organic pollutants, often use descriptors that quantify molecular features. These can include:
Topological descriptors: Related to the connectivity and branching of the molecule.
Electronic descriptors: Such as charge distribution, dipole moment, and ionization potential, which are heavily influenced by the nitrile group.
Quantum-chemical descriptors: Derived from computational chemistry to describe the molecule's energy and orbitals.
For instance, studies on the adsorption of organic pollutants by carbon nanotubes have successfully used 2D descriptors to model properties, finding that the number of aromatic rings, presence of polar groups, and molecular size are key factors. rsc.org Similarly, QSPR studies on cephalosporins have correlated renal clearance with constitutional and electrostatic descriptors like bond lengths and atomic charges. researchgate.net For this compound, QSPR could be employed to predict properties like solubility, lipophilicity (LogP), and photophysical characteristics based on these types of descriptors.
| Property Predicted by QSPR | Relevant Structural Descriptors | Potential Application |
|---|---|---|
| Solubility | Polar surface area, number of H-bond donors/acceptors, LogP | Formulation and drug delivery |
| Lipophilicity (LogP) | Molecular weight, volume, surface area | Predicting membrane permeability and ADME properties nih.gov |
| UV-Vis Absorption Maxima | HOMO-LUMO gap, electronic charges on atoms | Development of fluorescent probes and materials |
| DNA Binding Affinity | Planarity, surface area, electrostatic potential | Anticancer drug design |
Quantitative Structure-Mechanism Relationship (QSMR) Studies
While QSPR relates structure to physical properties, Quantitative Structure-Mechanism Relationship (QSMR) studies aim to link a compound's structure to its biological or chemical mechanism of action. For this compound and its analogs, the primary mechanism of interest is often related to their anticancer properties, which stem from the acridine core's ability to intercalate between DNA base pairs. vulcanchem.com
The key structural features governing this mechanism include:
The Planar Acridine Core: The flat, tricyclic aromatic system is essential for slipping between the stacked bases of DNA. vulcanchem.com
The Anilino Linker: The amine bridge provides rotational flexibility, allowing the molecule to adopt an optimal conformation for intercalation. vulcanchem.com The angle between the acridine and the phenyl ring is a critical parameter. In a related compound, 4'-(acridin-9-ylamino)methanesulphonanilide hydrochloride, this angle was found to be 77°. rsc.org
The Benzonitrile Substituent: The electron-withdrawing nature of the nitrile group can influence the electronic charge distribution across the molecule, potentially affecting the strength and nature of the DNA-intercalation complex. vulcanchem.com
QSMR studies on related acridine derivatives have shown that specific interactions, such as hydrogen bonds and π-π stacking, are crucial for their biological activity. For example, computational studies on acridine-triazole hybrids designed as topoisomerase II inhibitors revealed that the acridine ring positions itself parallel to DNA bases to form π-π interactions, while other parts of the molecule form hydrogen bonds with the enzyme and DNA. nih.gov These interactions stabilize the drug-target complex and are essential for the compound's inhibitory function. nih.gov
Strategic Derivatization for Tailored Photophysical or Interaction Profiles
Strategic derivatization involves chemically modifying a parent compound to fine-tune its properties. For this compound, this can be done to alter its photophysical characteristics (e.g., absorption and fluorescence) or to enhance its biological interactions for therapeutic purposes.
The photophysical properties of 9-anilinoacridines are sensitive to their chemical environment. The benzonitrile group can induce a bathochromic (red) shift in the UV-Vis absorption spectrum compared to unsubstituted analogs. vulcanchem.com Solvatochromic studies, which measure spectral shifts in different solvents, show a red shift in the fluorescence emission of this compound in more polar solvents, which is indicative of intramolecular charge transfer (ICT) from the acridine donor to the nitrile acceptor. vulcanchem.com This property can be exploited by adding different substituents to either the acridine or the benzonitrile ring to tune the emission wavelength for applications in fluorescent labeling.
In the context of therapeutic applications, particularly as anticancer agents, derivatization has been extensively explored for related compounds. Structure-activity relationship studies on 4'-(acridin-9-ylamino)methanesulfonanilides, which are structurally similar to the title compound, have provided clear guidelines for strategic derivatization:
Substituents on the Anilino Ring: Electron-donating substituents on the aniline (B41778) ring are generally required for antileukemic activity. A methoxy (B1213986) group (OCH₃) at the 3'-position was found to increase potency significantly. nih.gov
Substituents on the Acridine Ring: The addition of hydrophobic substituents at the 3-position of the acridine ring can lead to higher than expected activity. However, there is a size limitation; substituents as large as iodine are acceptable, but larger groups like isopropyl may reduce activity. nih.gov
Further derivatization strategies include attaching functional groups to enhance cellular uptake or to introduce new mechanisms of action. For instance, coupling 9-anilinoacridines to amino acid residues using solid-phase synthesis has been shown to improve their delivery into cells. vulcanchem.com Another approach involves creating hybrid molecules, such as linking the acridine moiety to a triazole ring, to develop potent topoisomerase inhibitors with enhanced DNA interaction profiles. nih.gov
| Modification Site | Type of Substituent/Modification | Effect on Property/Interaction | Reference |
|---|---|---|---|
| Anilino Ring (e.g., in methanesulfonanilide analogs) | Electron-donating groups (e.g., 3'-OCH₃) | Increases antileukemic potency | nih.gov |
| Acridine Ring (e.g., in methanesulfonanilide analogs) | Hydrophobic 3-substituents (e.g., Cl, I) | Increases activity (size-limited) | nih.gov |
| General Structure | Coupling to amino acids | Enhances cellular uptake | vulcanchem.com |
| General Structure | Hybridization with a triazole ring | Creates potent topoisomerase II inhibitors with strong DNA interaction | nih.gov |
| Benzonitrile Group | (Hypothetical) Varying electron-withdrawing strength | Tunes intramolecular charge transfer and fluorescence emission | vulcanchem.com |
Future Research Directions and Unexplored Avenues
Development of Novel Synthetic Routes for Complex Architectures
While established methods like nucleophilic aromatic substitution provide a basis for synthesizing 9-anilinoacridines, future research is geared towards developing more sophisticated and efficient synthetic strategies. vulcanchem.com The exploration of one-pot multicomponent reactions and modular approaches, which have been successful for other acridine (B1665455) derivatives, could lead to the rapid generation of a diverse library of 4-(acridin-9-ylamino)benzonitrile analogs. tandfonline.comresearchgate.net Such methods would facilitate the introduction of a wide range of functional groups, enabling fine-tuning of the molecule's properties for specific applications. researchgate.net
Furthermore, solid-phase synthesis strategies, which have been employed for creating conjugates of 9-anilinoacridines with amino acids, present a promising avenue for constructing complex architectures with enhanced cellular uptake or targeting capabilities. vulcanchem.com The development of novel catalytic systems, including photocatalysts, could also open up new pathways for the synthesis of previously inaccessible derivatives under mild conditions. researchgate.net
Advanced Photophysical Characterization in Heterogeneous Environments
The fluorescent properties of this compound, particularly its blue fluorescence, are a key area for future investigation. vulcanchem.com While basic solvatochromic studies have indicated intramolecular charge transfer (ICT) characteristics, a more detailed understanding of its photophysics in heterogeneous environments is needed. vulcanchem.com This includes studying its behavior in biomimetic systems such as micelles, liposomes, and within living cells. nih.gov
Future research should focus on time-resolved fluorescence spectroscopy and advanced microscopy techniques to probe the excited-state dynamics of the molecule in these complex environments. nih.govnih.gov Understanding how factors like local polarity, viscosity, and specific binding interactions influence its fluorescence lifetime, quantum yield, and emission spectra will be crucial for developing its applications as a sensor and imaging agent. nih.govmdpi.com
Integration into Hybrid Material Systems for Enhanced Functionality
The creation of hybrid materials incorporating this compound is a largely unexplored but promising research direction. By covalently linking or non-covalently assembling this molecule with other functional units, such as polymers, nanoparticles, or other chromophores, it may be possible to create materials with enhanced or entirely new properties. researchgate.netnih.govnih.gov
For instance, integrating this compound into polymer matrices could lead to the development of novel fluorescent sensors or optoelectronic devices. researchgate.net Hybridization with other biologically active molecules, a strategy that has been successful for other acridines, could result in synergistic effects, leading to more potent and selective therapeutic agents. nih.govnih.gov
Deeper Computational Exploration of Excited-State Processes and Molecular Assembly
Computational chemistry offers a powerful tool to complement experimental studies and provide deeper insights into the behavior of this compound at the molecular level. Future computational work should focus on a more thorough investigation of its excited-state dynamics, particularly the intramolecular charge transfer process. capes.gov.briisc.ac.in Techniques such as time-dependent density functional theory (TD-DFT) and complete active space self-consistent field (CASSCF) calculations can be employed to model the potential energy surfaces of the excited states and elucidate the pathways of non-radiative decay. iisc.ac.indongguk.edu
Furthermore, molecular dynamics simulations can be used to study the self-assembly of this compound molecules and their interactions with biomolecules or within material matrices. These simulations can provide valuable information on the structure and stability of aggregates and the binding modes of the molecule with its targets.
Comprehensive Mechanistic Dissection of Uncharacterized Biomolecular Interactions
While the interaction of the acridine core with DNA is a well-established mechanism of action for many acridine derivatives, the full spectrum of biomolecular interactions for this compound remains to be elucidated. ontosight.aimdpi.com Future research should aim to identify and characterize other potential biological targets. For example, studies on related 9-anilinoacridines suggest that they can act as inhibitors of enzymes like topoisomerase and may also interact with other receptors, such as the estrogen receptor alpha. nih.govnih.gov
A combination of biochemical assays, structural biology techniques, and computational modeling will be essential to dissect these interactions at a mechanistic level. Understanding the full range of its biological targets is crucial for both predicting its potential therapeutic effects and identifying any off-target interactions.
Expanding the Scope of Probe and Sensor Applications in Basic Research
The inherent fluorescence of this compound makes it a promising candidate for development as a fluorescent probe and sensor for a variety of applications in basic research. vulcanchem.com Its sensitivity to the local environment suggests that it could be used to probe changes in polarity or viscosity within cellular compartments. mdpi.com
Q & A
Q. What methodologies are recommended for analyzing degradation products under various environmental conditions?
- Methodological Answer : Accelerated stability testing (e.g., 40°C/75% RH for 6 months) combined with LC-MS identifies degradation pathways. notes hazardous byproducts like nitrogen oxides during combustion; thermal gravimetric analysis (TGA) monitors decomposition thresholds. Environmental fate studies assess hydrolysis products using simulated sunlight or aqueous buffers at varying pH .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
